Beyond optoelectronics, GaN also finds significant use in research involving high-power and high-temperature environments.
GaN research continues to explore its potential in various scientific fields. This includes:
Gallium nitride is a binary compound composed of gallium and nitrogen, classified as a member of the group III-nitride semiconductor family. It exhibits a hexagonal wurtzite crystal structure, which is thermodynamically stable and contributes to its unique electronic properties. With a wide bandgap of approximately 3.4 electron volts, gallium nitride is recognized for its ability to operate at high voltages and temperatures, making it an essential material in various electronic and optoelectronic applications, including light-emitting diodes and high-frequency transistors .
The wide bandgap of GaN plays a crucial role in its optoelectronic properties. When an electron in the conduction band recombines with a hole in the valence band, it releases energy in the form of light. The specific wavelength of the emitted light depends on the bandgap energy. In GaN LEDs, this recombination produces blue light, a key component for creating white light for displays and lighting applications [].
Research on the biological activity of gallium nitride is limited but suggests potential antimicrobial properties. Some studies indicate that gallium compounds can inhibit bacterial growth and biofilm formation, although the specific effects of gallium nitride require more extensive investigation. The biocompatibility of gallium nitride for medical applications is still under research, particularly in the context of drug delivery systems and biosensors.
Several methods exist for synthesizing gallium nitride:
Gallium nitride's uniqueness lies in its combination of wide bandgap, thermal stability, and mechanical hardness. Unlike aluminum nitride, which has a higher bandgap but lacks the same level of electronic versatility, or indium nitride, which has a lower bandgap suitable for infrared applications, gallium nitride strikes an optimal balance for high-frequency and high-power applications. Its ability to act as both a semiconductor and catalyst further enhances its utility across various technological domains .
Interaction studies involving gallium nitride primarily focus on its catalytic properties and interactions with other materials. For instance, research has shown that gallium nitride can effectively catalyze the conversion of carbon dioxide into useful chemicals like dimethyl ether under specific conditions . Additionally, studies on its interaction with biological systems are ongoing to understand its potential as an antimicrobial agent.
Epitaxial growth processes are fundamental to gallium nitride (gallium nitride) fabrication, involving the deposition of a single crystalline material on a single crystalline substrate by following the orientation of the substrate's planes [1]. For gallium nitride, epitaxial growth is always performed on a foreign substrate, making it a heteroepitaxial growth process [1]. This approach minimizes growth time and wafering costs while reducing waste produced during growth, cutting, polishing, and other processes [1].
Hydride Vapor Phase Epitaxy represents one of the earliest methods developed for gallium nitride crystal growth, dating back to the 1960s [9]. This technique operates by reacting hydrogen chloride with group-III metals at elevated temperatures to produce gaseous metal chlorides, which subsequently react with ammonia to form group-III nitrides [9]. The process typically employs carrier gases including ammonia, hydrogen, and various chlorides [9].
The HVPE method offers significant advantages for gallium nitride production:
A notable characteristic of HVPE is that it operates close to equilibrium among III-V and III-N semiconductor crystal growth processes [9]. This property results from the use of chloride vapor precursors like gallium chloride, which exhibit high dechlorination frequency, eliminating kinetic delays [9]. Additionally, HVPE growth is governed by surface kinetics, including adsorption of gaseous precursors, decomposition of adsorbed species, desorption of decomposition products, and surface diffusion toward kink sites [9].
Recent research has demonstrated successful growth of nonpolar gallium nitride nanowires along the orientation using a modified HVPE process with gallium trichloride and ammonia as precursors [6]. This study found that the V/III ratio and temperature are critical factors for producing high-quality nonpolar gallium nitride nanowires [6].
Metal-Organic Chemical Vapor Deposition, also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), represents a subset of Chemical Vapor Deposition where chemical reactions occur in the vapor phase from supplied precursors, leading to solid material deposition on a substrate [4]. The technique employs metal-organic compounds to supply group III elements like gallium, with external energy (heat) required to crack the precursors [4].
The historical development of MOCVD for gallium nitride began with Manasevit and colleagues at Rockwell in the late 1960s [4]. However, widespread adoption did not occur until the 1990s, following key breakthroughs in MOCVD technology and p-doping of gallium nitride that enabled high-brightness blue-green and white LEDs [4]. Critical advances included:
MOCVD growth of gallium nitride faced several significant challenges:
Recent research has focused on optimizing MOCVD for vertical power device applications, with studies examining the effect of increasing trimethylgallium molar flow rates on growth rate, impurity incorporation, charge compensation, surface morphology, and carrier mobility [7]. One study established an optimized MOCVD gallium nitride growth condition with a typical growth rate of 2 μm/h as a baseline, achieving electron concentrations as low as 4 × 10^15 cm^-3 in n-gallium nitride through significant suppression of background silicon and precise control of doping precursor silane flow [7]. By increasing the trimethylgallium flow rate, researchers increased the gallium nitride growth rate to 5.2 μm/h, though this resulted in decreased electron mobility from 852 to 604 cm^2 V^-1 s^-1 [7].
A recent innovation in MOCVD technology is radical-enhanced MOCVD (REMOCVD), which applies very high-frequency power (60 MHz) to increase plasma density, introduces hydrogen and nitrogen gas in the plasma discharge region to produce active NH radicals, and supplies radicals under remote plasma arrangement with a Faraday cage [2]. This approach enables high-quality crystal growth at lower temperatures than conventional MOCVD, with growth rates up to 3.4 μm/h while maintaining excellent crystalline quality [2].
Molecular Beam Epitaxy represents another critical technique for gallium nitride growth, particularly valued for producing high-purity materials [1] [2]. MBE operates by growing material layer by layer on a heated substrate under ultra-high vacuum conditions, enabling epitaxial growth of high-purity gallium nitride nanowires [1].
MBE offers several distinct advantages for gallium nitride fabrication:
Research has demonstrated that MBE assisted by a nitrogen ion beam can produce p-type gallium nitride when doped via ion implantation, diffusion, or coevaporation of magnesium [8]. This approach has yielded nearly intrinsic p-type material without intentional doping, exhibiting hole carrier concentrations of 5×10^11 cm^-3 and hole mobilities exceeding 400 cm^2/V/s at 250 K—an order of magnitude greater than previously reported values [8].
Despite these advantages, MBE faces challenges in scaling up to mass production compared to other techniques like MOCVD [4]. The method requires ultra-high vacuum systems and has limitations in throughput that affect its industrial applicability [4].
The choice of substrate material significantly impacts gallium nitride growth quality, device performance, and manufacturing costs. Various substrates have been explored, each with distinct advantages and challenges for gallium nitride epitaxy.
Sapphire (Al₂O₃) represents one of the most widely used substrates for gallium nitride growth, offering several advantages despite the significant lattice mismatch between the materials [10] [13]. Gallium nitride on sapphire has become the ideal material for radio energy amplification, providing benefits over silicon including higher breakdown voltage and superior performance at high temperatures [10].
The growth process on sapphire typically involves:
Research has demonstrated successful growth of gallium nitride nanowires on various sapphire orientations, including c-plane, m-plane, and r-plane, using nickel catalyst with trimethylgallium and ammonia as precursors [14]. The nanowire growth direction depends on substrate orientation, with nanowires growing along the <10¯11> and <10¯10> axes based on the specific sapphire plane used [14].
A significant challenge in gallium nitride growth on sapphire is managing the stress induced by the lattice mismatch and differences in thermal expansion coefficients [18]. One approach to address this involves using low-temperature gallium nitride buffers that naturally delaminate from the sapphire substrate post-growth, enabling the formation of freestanding gallium nitride substrates without requiring post-growth processes such as laser liftoff, chemical etching, or mechanical lapping [18].
Silicon represents an attractive alternative substrate for gallium nitride growth due to its low cost, excellent quality, large-area availability, and the unique possibility of integrating established silicon electronics with gallium nitride-based devices [16]. However, the large mismatch in lattice constant and thermal expansion coefficients presents significant challenges for achieving high-quality gallium nitride epitaxy on silicon [16].
Researchers have made substantial progress in gallium nitride-on-silicon integration:
Lincoln Laboratory has developed fully silicon CMOS-compatible technologies for gallium nitride monolithic microwave integrated circuits on 200-mm-diameter silicon wafers [15]. Their approach includes:
This integration technology offers significant advantages, including reduced cost, increased yield through the use of 200-mm-diameter silicon substrate and CMOS tools, and enhanced functionality through wafer-scale 3D integration of gallium nitride circuits with CMOS [15].
Silicon carbide (SiC) exhibits excellent properties as a substrate for gallium nitride growth but suffers from high cost, particularly for the semi-insulating material required for high-frequency electronics [16]. To address this limitation, researchers have explored innovative alternatives such as SiC/SiO₂/Si (SiCOI) substrates, which combine silicon carbide and silicon substrate advantages through Smart Cut™ technology [16].
These SiCOI substrates consist of thin silicon carbide layers (approximately 270 nm) bonded to (001) silicon substrates [16]. Using this approach, researchers have grown up to 3 mm of crack-free gallium nitride, with the resulting structures exhibiting excellent surface quality (root mean square roughness of 0.86 nm) and optical properties (photoluminescence full-width at half-maximum of 4.9 meV at 20 K) [16].
Another alternative approach involves using gallium oxide (β-Ga₂O₃) as a buffer layer for gallium nitride epitaxy [17]. Monoclinic β-Ga₂O₃ has structural properties well-matched to gallium nitride and can be created by oxidizing the top layer of gallium nitride through a mixed (N₂ + O₂ + H₂O) method [17]. This gallium oxide layer can release or absorb strain, enabling the production of good-quality epitaxial structures using HVPE technique even when starting with medium or low-quality gallium nitride layers [17].
Polycrystalline aluminum nitride (poly-AlN) substrates represent another promising alternative for gallium nitride growth, particularly for high-voltage power applications [27]. The coefficient of thermal expansion of poly-AlN is much closer to that of gallium nitride/aluminum gallium nitride used in buffers compared to other substrates like silicon (111) [27]. This compatibility enables thicker buffer structures on large-diameter substrates while maintaining and enabling higher-voltage operation [27].
Buffer layers play a crucial role in gallium nitride epitaxy by accommodating lattice mismatches, managing strain, and improving crystal quality. Various buffer layer technologies have been developed to address the challenges of growing high-quality gallium nitride on foreign substrates.
Low-temperature buffer layers represent a critical innovation in gallium nitride epitaxy, enabling significant improvements in crystal quality despite the substantial lattice mismatch with common substrates [24]. These buffer layers are typically deposited at temperatures significantly lower than the main gallium nitride growth temperature.
Research has demonstrated that the thickness of low-temperature buffers significantly impacts the characteristics of nitrogen-polar gallium nitride [24] [28]. Key findings include:
The temperature at which the buffer layer is grown significantly affects the subsequent gallium nitride layer quality [24]. As temperature increases at approximately 10 K, the apparent donor-acceptor-pair band becomes responsible for decreasing integral intensity of the band-to-band emission peak [24].
Aluminum nitride interlayers and superlattices have emerged as effective approaches for improving gallium nitride epitaxial quality, particularly on silicon substrates [20] [21]. The relationship between aluminum nitride interlayer growth temperature and gallium nitride epitaxial film quality has been systematically investigated, revealing that as the aluminum nitride interlayer growth temperature increases from 700 to 1000°C, the crystalline quality of gallium nitride films first improves and then deteriorates [20].
Optimal results have been achieved with aluminum nitride interlayers grown at 800°C, producing gallium nitride epitaxial films with minimum X-ray rocking curve full-width at half-maximum values of 370 and 452 arcseconds for gallium nitride (0002) and gallium nitride (10-12), respectively [20]. The mechanism behind this improvement involves:
Thin (approximately 10 nm) aluminum nitride interlayers have been successfully used to mitigate stress and cracking in gallium nitride epitaxial layers grown on silicon substrates [21]. Recent innovations include pulse atomic-layer epitaxy (PALE) aluminum nitride layers sandwiched between an aluminum nitride nucleation layer and a composition-graded aluminum gallium nitride buffer layer [23]. This approach has demonstrated:
Strain management represents a critical aspect of gallium nitride epitaxy, particularly given the significant lattice mismatches and differences in thermal expansion coefficients between gallium nitride and common substrate materials [25]. Researchers have developed various techniques to measure, understand, and control strain in gallium nitride structures.
Recent studies have revealed that anisotropic strain states induced in c-plane growth gallium nitride are linked to the split state of Raman peaks, which can be measured with z(xx)z̄ and z(yx)z̄ polarized configurations [25]. This discovery enables axial decomposition of strain in c-plane gallium nitride through Raman spectroscopy, establishing a measurement technique for axially resolving strain using conventional Raman spectrometers [25]. This approach appears applicable to all wurtzite-type crystals, including gallium nitride, silicon carbide, and aluminum nitride [25].
Advanced buffer schemes have been developed to manage strain in gallium nitride structures, such as Imec's proprietary reversed stepped superlattice (RSSL) buffer scheme [27]. This approach offers greater flexibility in stress engineering compared to conventional methods, making it promising for growing thick buffer structures on large-size engineered substrates with different mechanical behaviors than regular silicon substrates [27].
The RSSL buffer stacks can be grown with or without intentional carbon doping, though some intrinsic carbon incorporation is almost unavoidable in metal-organic chemical vapor deposition [27]. This intrinsic carbon incorporation can be influenced by tuning growth temperature and V/III (nitrogen/aluminum-gallium) ratio [27].
While epitaxial growth on foreign substrates dominates gallium nitride production, bulk crystal growth methods offer the potential for higher-quality native substrates that could significantly improve device performance. Several approaches have been developed for bulk gallium nitride crystal growth.
The sodium flux method represents a promising approach for bulk gallium nitride crystal growth, offering potentially lower-cost production due to relatively mild process conditions while maintaining high crystal quality [29] [30]. This technique involves crystal growth from a melt of sodium and gallium under pressurized nitrogen gas at temperatures typically ranging from 700 to 900°C and pressures of 3-5 MPa [29] [30].
Key advantages of the sodium flux method include:
Recent research has focused on understanding and optimizing the sodium flux growth process. Studies have investigated the mass and heat transport mechanisms, examining how temperature, pressure, and temperature gradient affect nitrogen diffusion [29]. Findings indicate that:
Innovations in sodium flux growth equipment include the development of a reflux condensing stem along with a reusable sealed capsule, which prevents sodium loss or migration from the sodium-gallium growth melt while permitting nitrogen gas access to the growing crystal [31]. This approach also enables direct monitoring and control of the melt temperature, which had not been previously reported for the sodium flux method [31].
Using advanced growth systems, researchers have achieved (0001) gallium face (+c plane) growth rates exceeding 50 μm/hr, the highest reported for the sodium flux method [31]. Some analyses suggest growth rates may reach up to 90 μm/hr and do not appear to be mass-transport limited, contrary to previous reports [31].
The ammonothermal growth process represents an analog of the hydrothermal technology used in industrial production of quartz, with the key difference being the use of supercritical ammonia instead of water [34]. This approach involves dissolving gallium nitride feedstock in supercritical ammonia in one zone of an autoclave, transporting the dissolved material to a second zone where the solution becomes supersaturated, resulting in crystallization of gallium nitride on native seeds [34] [36].
The process operates under the following conditions:
Two primary approaches exist within ammonothermal growth:
Recent research has focused on understanding ammonia flow dynamics in ammonothermal processes, particularly examining the influence of gallium nitride crystal growth on ammonia flow behavior [36]. Computational findings have demonstrated strong alignment with experimental observations in terms of growth rate (thickness) and structural quality of crystallized ammonothermal gallium nitride [36].
Free-standing gallium nitride substrates represent a critical advancement in gallium nitride technology, offering superior material quality for device fabrication compared to heteroepitaxial approaches [35]. These substrates are typically produced using hydride vapor phase epitaxy (HVPE) technology, resulting in low defect density and reduced or eliminated macro defect density [35].
Standard specifications for commercial free-standing gallium nitride substrates include:
The formation of free-standing gallium nitride substrates can occur through various mechanisms, including natural stress-induced separation from growth substrates [18]. Research has demonstrated that gallium nitride thick films grown on sapphire substrates by HVPE with thicknesses from 200 μm to 3.8 mm using low-temperature gallium nitride buffers naturally delaminate from the sapphire substrate post-growth [18]. This natural separation effectively eliminates the need for post-growth processes such as laser liftoff, chemical etching, or mechanical lapping [18].
The area of delaminated pieces increases with gallium nitride thickness, with thinner films exhibiting high crack densities that lead to delamination of several smaller free-standing pieces [18]. As thickness increases, larger continuous free-standing substrates can be obtained [18].
Free-standing gallium nitride substrates find applications in various fields:
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